molecular formula C18H15FN2OS B6524109 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 683780-27-0

2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B6524109
CAS No.: 683780-27-0
M. Wt: 326.4 g/mol
InChI Key: QXJUJZATZPUOPG-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .


Molecular Structure Analysis

Quinoline derivatives often exhibit their biological activities due to the substitution on the heterocyclic pyridine ring . The structure of your compound suggests it may have similar properties, with a fluorine atom and a methyl group on the quinoline ring, and a phenylacetamide group attached via a sulfur atom.


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific reactions of your compound would depend on the conditions and reagents present.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Quinoline derivatives can have a wide range of properties, depending on their specific substituents .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJUJZATZPUOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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